molecular formula C7H6N2O5 B162702 3-Methyl-2,4-dinitrophenol CAS No. 1817-66-9

3-Methyl-2,4-dinitrophenol

Cat. No. B162702
CAS RN: 1817-66-9
M. Wt: 198.13 g/mol
InChI Key: LDWQQNOSQNSCTL-UHFFFAOYSA-N
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Description

3-Methyl-2,4-dinitrophenol is a biochemical used in the preparation of phosphorothioamidate analogues as antimalarial agents . It has anti-androgenic activity and significantly inhibits basal and hCG-stimulated testosterone production in rats .


Synthesis Analysis

A highly selective method is suggested for the synthesis of 2,4-dinitrophenol by nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture . The yield of 2,4-dinitrophenol is as high as 80% .


Molecular Structure Analysis

The molecular formula of 3-Methyl-2,4-dinitrophenol is C7H6N2O5 . The InChI is InChI=1S/C7H6N2O5/c1-4-5 (8 (11)12)2-3-6 (10)7 (4)9 (13)14/h2-3,10H,1H3 .


Chemical Reactions Analysis

The catalytic activity of the PdO–NiO was analyzed for the reduction of different toxic azo compounds namely, 4-nitrophenol (NP), 2,4-dinitrophenol (DNP), 2,4,6-trinitrophenol (TNP), methylene blue (MB), rhodamine B (RhB) and methyl orange (MO) separately and their mixture with the presence of a NaBH4 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methyl-2,4-dinitrophenol is 198.13 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The Topological Polar Surface Area is 112 Ų .

Scientific Research Applications

Obesity Treatment Research

3-Methyl-2,4-dinitrophenol (DNP) has been explored in the context of obesity treatment. A study by Goldgof et al. (2014) found that DNP, when used as a chemical uncoupler, can protect against diet-induced obesity in mice at thermoneutrality. It was observed to generate heat and reduce weight gain, demonstrating potential for further investigation in obesity treatment (Goldgof et al., 2014).

Industrial and Environmental Applications

DNP has been employed in various industrial and environmental contexts. Rich and Yates (1955) studied the effect of DNP on activated sludge, a crucial component in aerobic biological treatment of sewage. Their research indicated that low concentrations of DNP could act as a powerful stimulator of respiration in this context (Rich & Yates, 1955).

Mitochondrial Activity Research

Research on DNP's impact on mitochondrial activity has been significant. Godfraind et al. (1970) found that DNP interferes with mitochondrial activity, uncoupling oxidative phosphorylation. This characteristic has made it a subject of interest for studying the metabolism of central or peripheral neural tissue (Godfraind et al., 1970).

Nonalcoholic Fatty Liver Disease (NAFLD) Treatment

A study conducted by Wei et al. (2017) on NAFLD treatment using DNP revealed its effectiveness against this disease. They developed a sustained-release form of DNP which reduced hepatic steatosis and liver triglyceride content in rats without causing significant side effects, suggesting potential therapeutic benefits for NAFLD (Wei et al., 2017).

Wastewater Treatment

In the environmental sector, DNP has been evaluated for its potential in wastewater treatment. A study by MirzaHedayat et al. (2018) focused on photocatalytic degradation of DNP from synthetic wastewater, emphasizing its role as a pollutant and the methods to mitigate its environmental impact (MirzaHedayat et al., 2018).

Safety And Hazards

3-Methyl-2,4-dinitrophenol is fatal in contact with skin and causes serious eye irritation . It may damage fertility or the unborn child . It is very toxic to aquatic life .

properties

IUPAC Name

3-methyl-2,4-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-5(8(11)12)2-3-6(10)7(4)9(13)14/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWQQNOSQNSCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073950
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2,4-dinitrophenol

CAS RN

1817-66-9
Record name Phenol, 3-methyl-2,4-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 3-methyl-2,4-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RL Caswell - 1975 - books.google.com
All names are listed alphabetically, and the acceptable names are numbered consecutively in the left-hand column. Some designating numbers are formed from a number and one or …
Number of citations: 1 books.google.com
D Dheer, D Singh, G Kumar, M Karnatak… - Current Bioactive …, 2019 - ingentaconnect.com
Background: Thymol is a natural phenolic monoterpenoid widely used in pharmaceutical and food preservative applications. Thymol isomeric with carvacrol, extracted primarily from …
Number of citations: 39 www.ingentaconnect.com
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com
F Bell, RD Wilson - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… However, on nitration only 4 : 6-di-tert.-butyl-3-methyl2 : 4-dinitrocyclohexa-2 : &dienone, 6-tert.-butyl-3-methyl-2 : 4-dinitrophenol, and 3methyl-2 : 4 : 6-trinitrophenol could be isolated, …
Number of citations: 1 pubs.rsc.org
IV Perminova, NA Kulikova - … of the 14th International Meeting of the …, 2008 - humus.ru
In soil column studies, increased Cu mobility is shown with increasing dissolved organic carbon (DOC) concentration (1). The variation of DOM composition likely influences the Cu …
Number of citations: 5 humus.ru

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